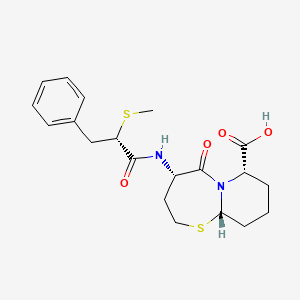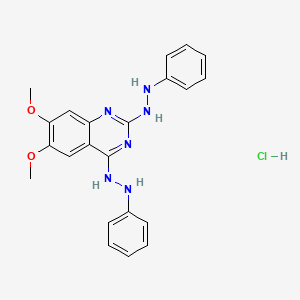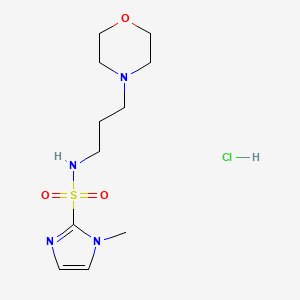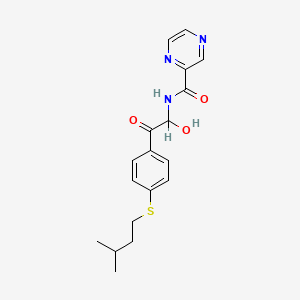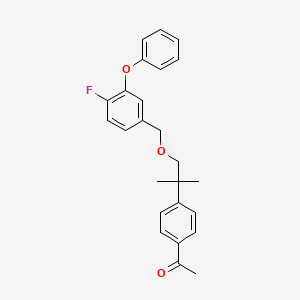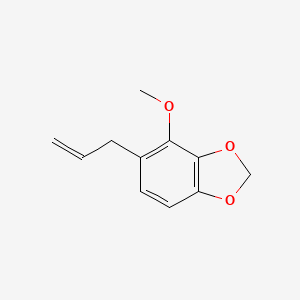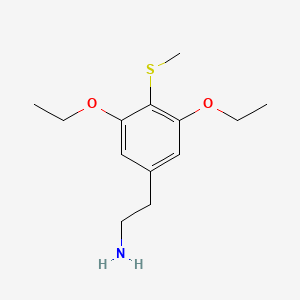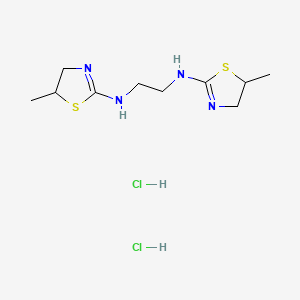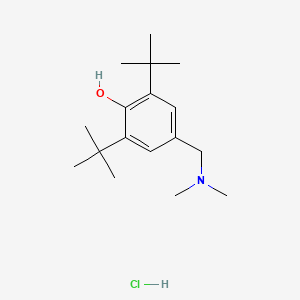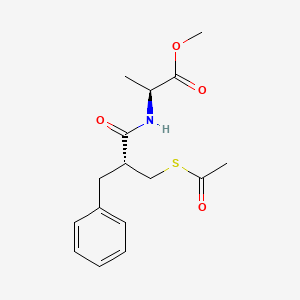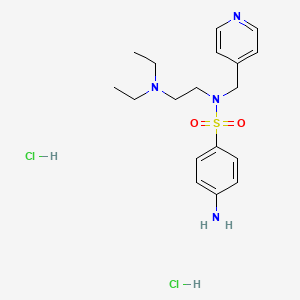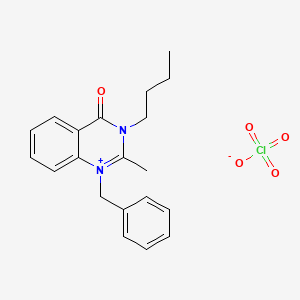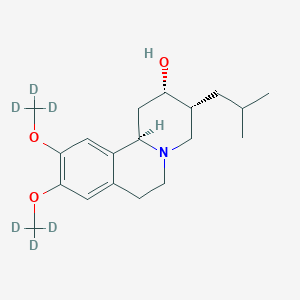
(+)-beta-Dihydrotetrabenazine-D6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-beta-Dihydrotetrabenazine-D6 is a deuterated form of (+)-beta-Dihydrotetrabenazine, a compound known for its role in the treatment of hyperkinetic movement disorders. The deuterium atoms in this compound replace hydrogen atoms, which can enhance the compound’s metabolic stability and pharmacokinetic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-beta-Dihydrotetrabenazine-D6 typically involves multiple steps, starting from commercially available precursors. The key steps include the introduction of deuterium atoms and the formation of the tetrabenazine core structure. Common reagents used in these reactions include deuterated solvents and catalysts that facilitate the incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
(+)-beta-Dihydrotetrabenazine-D6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents like bromine or chlorine are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones, while reduction can produce alcohols.
科学的研究の応用
(+)-beta-Dihydrotetrabenazine-D6 has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in studies involving deuterated molecules.
Biology: The compound is employed in research on neurotransmitter regulation and synaptic function.
Medicine: this compound is investigated for its potential therapeutic effects in treating movement disorders and other neurological conditions.
Industry: The compound is used in the development of new pharmaceuticals and as a tool in drug metabolism studies.
作用機序
The mechanism of action of (+)-beta-Dihydrotetrabenazine-D6 involves its interaction with vesicular monoamine transporters (VMAT). By inhibiting VMAT, the compound reduces the uptake of neurotransmitters into synaptic vesicles, leading to decreased neurotransmitter release. This mechanism is particularly effective in managing hyperkinetic movement disorders by modulating dopamine levels in the brain.
類似化合物との比較
Similar Compounds
Tetrabenazine: The non-deuterated form of the compound, used in the treatment of movement disorders.
Deutetrabenazine: Another deuterated form with similar applications but different pharmacokinetic properties.
Uniqueness
(+)-beta-Dihydrotetrabenazine-D6 is unique due to its enhanced metabolic stability and prolonged half-life compared to its non-deuterated counterpart. This makes it a valuable tool in both research and therapeutic applications, offering potential advantages in terms of efficacy and safety.
特性
CAS番号 |
1583277-32-0 |
|---|---|
分子式 |
C19H29NO3 |
分子量 |
325.5 g/mol |
IUPAC名 |
(2S,3R,11bR)-3-(2-methylpropyl)-9,10-bis(trideuteriomethoxy)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol |
InChI |
InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16-,17+/m1/s1/i3D3,4D3 |
InChIキー |
WEQLWGNDNRARGE-HAXSNHTFSA-N |
異性体SMILES |
[2H]C([2H])([2H])OC1=C(C=C2[C@H]3C[C@@H]([C@@H](CN3CCC2=C1)CC(C)C)O)OC([2H])([2H])[2H] |
正規SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-48-[(octadecylamino)methyl]-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxylic acid](/img/structure/B12769484.png)
